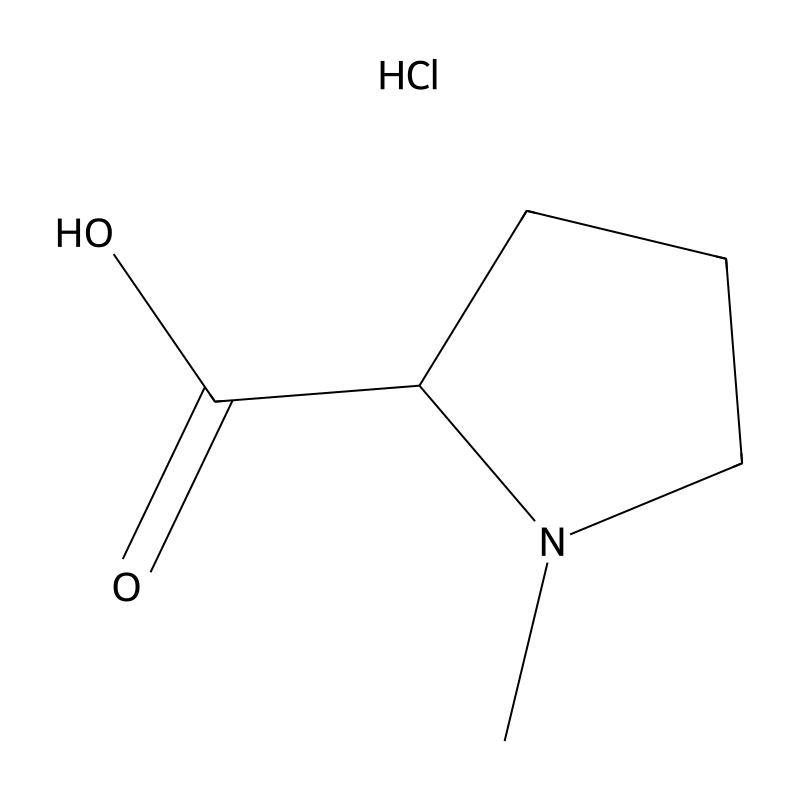1-Methylpyrrolidine-2-carboxylic acid hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
-MP HCl serves as a valuable building block in organic synthesis due to its functional groups and reactivity. Researchers have employed it in the synthesis of various heterocyclic compounds, including:
- 1-Methyl-2-phenyl-1H-pyrrole: This compound is synthesized through a palladium-catalyzed decarboxylative cross-coupling reaction between 1-MP HCl and phenylbromide [].
- 4,5-Diethyl-1-methylpyrano[3,4-b]pyrrol-7(1H)-one: This fused heterocycle pyrone is obtained via ruthenium-catalyzed oxidative coupling of 1-MP HCl with 3-hexyne [].
These examples showcase the potential of 1-MP HCl as a versatile starting material for the construction of complex molecules with diverse applications.
Biological Research:
-MP HCl, also known as N-methylproline, is an analog of the naturally occurring amino acid proline. Researchers have investigated its potential biological activities, including:
- Enzyme inhibition: Studies suggest that 1-MP HCl might inhibit certain enzymes involved in specific metabolic pathways, potentially offering insights for drug development [].
- Protein-protein interactions: 1-MP HCl could play a role in understanding protein-protein interactions due to its structural similarity to proline, which is known to be crucial for protein folding and function [].
1-Methylpyrrolidine-2-carboxylic acid hydrochloride is a hydrochloride salt derived from 1-methylpyrrolidine-2-carboxylic acid. Its molecular formula is C₆H₁₂ClNO₂, and it has a molecular weight of 129.16 g/mol. This compound is characterized by its pyrrolidine ring, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and organic synthesis. The compound is soluble in water, indicating its potential for biological activity and interaction in aqueous environments .
- Esterification: It can react with alcohols to form esters under acidic conditions.
- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of 1-methylpyrrolidine.
- Amidation: It can react with amines to form amides, which can be useful in drug development.
These reactions highlight its versatility as a building block in organic synthesis.
Research indicates that 1-methylpyrrolidine-2-carboxylic acid hydrochloride exhibits various biological activities. It has been studied for its potential neuroprotective effects and its role as a precursor in the synthesis of bioactive compounds. The compound's ability to cross biological membranes makes it a candidate for further pharmacological studies, particularly in the context of neurological disorders .
Several methods exist for synthesizing 1-methylpyrrolidine-2-carboxylic acid hydrochloride:
- From Pyrrolidine: Starting with pyrrolidine, methylation can be performed using methyl iodide followed by carboxylation using carbon dioxide under suitable conditions.
- Direct Carboxylation: Utilizing carbon dioxide in the presence of a base can directly lead to the formation of the carboxylic acid derivative.
- Hydrochloride Formation: The hydrochloride salt can be obtained by reacting the free base with hydrochloric acid.
These methods demonstrate the compound's accessibility for research and industrial applications.
1-Methylpyrrolidine-2-carboxylic acid hydrochloride finds applications in various domains:
- Pharmaceuticals: As an intermediate in drug synthesis, particularly for compounds targeting neurological conditions.
- Biochemical Research: Used as a reagent or building block in organic synthesis.
- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.
The compound's solubility and reactivity enhance its utility across these fields.
Interaction studies involving 1-methylpyrrolidine-2-carboxylic acid hydrochloride have indicated that it may interact with various biological targets, including enzymes and receptors. Its ability to inhibit certain enzymes suggests potential therapeutic uses, particularly in modulating metabolic pathways relevant to diseases such as diabetes and neurodegenerative disorders .
Several compounds share structural similarities with 1-methylpyrrolidine-2-carboxylic acid hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 1-Methylpyrrolidine-2-carboxylic acid | 58123-62-9 | 1.00 |
| (R)-1-Methylpyrrolidine-2-carboxylic acid | 702710-17-6 | 0.97 |
| (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid | 113231-05-3 | 0.97 |
| 1-Methylpyrrolidine | 609-36-9 | 0.95 |
These compounds highlight the uniqueness of 1-methylpyrrolidine-2-carboxylic acid hydrochloride due to its specific functional groups and biological activities, setting it apart from others with similar structures.








